Cas no 477885-89-5 (N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide)

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide is a specialized organic compound featuring a dioxane-derived scaffold with a butanamide substituent. Its unique structure, incorporating a reactive methylene group adjacent to a dioxane ring, makes it a valuable intermediate in synthetic chemistry, particularly for constructing heterocyclic frameworks. The compound's stability under controlled conditions and its ability to participate in condensation and cyclization reactions enhance its utility in pharmaceutical and agrochemical research. Its well-defined crystalline form ensures consistent reactivity, facilitating precise applications in complex organic syntheses. This compound is particularly suited for methodologies requiring selective functionalization or ring-forming transformations.
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide structure
477885-89-5 structure
Product Name:N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
CAS No:477885-89-5
MF:
MW:
CID:4652900
Update Time:2025-06-13

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]BUTANAMIDE
    • N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide Pricemore >>

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Additional information on N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide

Research Brief on N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (CAS: 477885-89-5)

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (CAS: 477885-89-5) is a specialized chemical compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique dioxane and butanamide structure, has been investigated for its potential applications in drug development, particularly in the synthesis of novel therapeutic agents. Recent studies have explored its reactivity, stability, and biological activity, making it a subject of interest for researchers aiming to develop new pharmacophores.

The compound's molecular structure suggests potential utility as a building block in the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. Its CAS number, 477885-89-5, serves as a unique identifier in chemical databases, facilitating precise tracking of its properties and applications. Recent publications have highlighted its role in the development of enzyme inhibitors and its potential as a scaffold for designing molecules with enhanced bioavailability and target specificity.

One of the key areas of research involving N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide is its application in medicinal chemistry. Studies have demonstrated its efficacy in modulating specific biological pathways, particularly those involved in inflammatory and metabolic disorders. For instance, its interaction with certain protein targets has been elucidated through computational modeling and in vitro assays, providing insights into its mechanism of action and potential therapeutic benefits.

In addition to its pharmacological potential, the compound has also been studied for its chemical properties. Researchers have investigated its stability under various conditions, its reactivity with other functional groups, and its suitability for use in multi-step synthetic routes. These studies are critical for optimizing its use in drug discovery and ensuring its compatibility with industrial-scale production processes.

Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled more precise characterization of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide. These techniques have been instrumental in identifying impurities, quantifying yield, and ensuring the compound's purity for research and development purposes. Furthermore, spectroscopic methods like NMR and IR have provided detailed structural insights, confirming the compound's conformation and functional group interactions.

Looking ahead, the continued exploration of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide holds promise for uncovering new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation, leveraging the compound's unique properties to address unmet medical needs. Future research directions may include in vivo studies to evaluate its pharmacokinetics and toxicity profiles, as well as the development of derivatives with improved efficacy and safety.

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